N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3,5-bis(trifluoromethyl)aniline
Description
N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3,5-bis(trifluoromethyl)aniline is a triazine-derived compound featuring a 1,2,4-triazine core substituted with a methyl group at position 6 and a methylsulfanyl group at position 3. A vinyl linker connects this triazine moiety to a 3,5-bis(trifluoromethyl)aniline group.
Properties
IUPAC Name |
N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N4S/c1-8-12(23-13(26-2)25-24-8)3-4-22-11-6-9(14(16,17)18)5-10(7-11)15(19,20)21/h3-7,22H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTQVYVSGDLQSD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3,5-bis(trifluoromethyl)aniline (CAS No. 306980-28-9) is a complex organic compound with potential biological activities. Its unique chemical structure incorporates trifluoromethyl groups and a triazine moiety, which are known to enhance pharmacological properties. This article delves into its biological activity, synthesizing data from various studies and presenting findings in a structured manner.
- Molecular Formula : C15H12F6N4S
- Molecular Weight : 394.34 g/mol
- Chemical Structure : The compound features a vinyl group attached to a triazine ring and a bis(trifluoromethyl) aniline structure.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
- Mechanism of Action :
- Minimum Inhibitory Concentration (MIC) :
- Comparative Efficacy :
Anticancer Activity
- Cell Line Studies :
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 1 µg/mL | |
| Anticancer | A-431 | < 10 µM | |
| Anticancer | Jurkat | < 10 µM |
Case Studies
- Case Study on Antimicrobial Efficacy :
-
Case Study on Anticancer Potential :
- Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that the compound's structural features contributed to its ability to induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with sulfonylurea-class triazine herbicides from the Pesticide Chemicals Glossary (2001) . These compounds share a triazine core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties.
Key Structural and Functional Differences:
| Compound Name | Triazine Substituents | Functional Group/Linker | Use/Application |
|---|---|---|---|
| N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3,5-bis(trifluoromethyl)aniline | 6-methyl, 3-methylsulfanyl | Vinyl-aniline with -CF₃ groups | Not specified in evidence |
| Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) | 4-methoxy, 6-methyl | Sulfonylurea bridge + benzoate methyl ester | Herbicide (ALS inhibitor) |
| Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron methyl ester) | 4-ethoxy, 6-methylamino | Sulfonylurea bridge + benzoate methyl ester | Herbicide (ALS inhibitor) |
| Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate (Triflusulfuron methyl ester) | 4-dimethylamino, 6-trifluoroethoxy | Sulfonylurea bridge + methylbenzoate | Herbicide (ALS inhibitor) |
Mechanistic Insights:
- Sulfonylurea Herbicides: These inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. Their sulfonylurea bridge and triazine substituents (e.g., methoxy, ethoxy) enable precise binding to ALS .
- The trifluoromethyl groups may enhance membrane permeability, while the methylsulfanyl substituent on the triazine could alter metabolic degradation pathways.
Physicochemical Properties:
- The trifluoromethyl groups in the target compound increase electron-withdrawing effects and lipophilicity compared to the methoxy or ethoxy groups in sulfonylureas. This may lead to stronger soil adsorption or slower degradation.
- The methylsulfanyl group (S-CH₃) on the triazine core may confer resistance to oxidation, contrasting with the hydrolytically labile sulfonylurea bridge in the comparators.
Research Findings and Hypotheses
Structural Activity Relationships (SAR): Sulfonylurea herbicides rely on the triazine-sulfonylurea-benzoate scaffold for ALS inhibition. Modifications to this scaffold (e.g., replacing the sulfonylurea with a vinyl-aniline group) likely disrupt ALS binding, implying a different target or mechanism for the target compound. The trifluoromethyl groups in the target compound could enhance foliar penetration or UV stability compared to non-fluorinated analogs.
Environmental and Metabolic Behavior: Sulfonylureas are noted for low application rates (2–40 g/ha) and high selectivity. The target compound’s trifluoromethyl groups may increase persistence, raising concerns about bioaccumulation, though this requires experimental validation.
Further studies are needed to elucidate its mechanism, efficacy, and environmental impact.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3,5-bis(trifluoromethyl)aniline, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis involves three key steps:
Triazine Core Formation : Use triazine precursors (e.g., cyanuric chloride) under controlled temperatures (0–5°C) to introduce methylsulfanyl groups .
Vinyl Linkage Installation : Employ Wittig or Heck coupling reactions with 3,5-bis(trifluoromethyl)aniline derivatives, requiring anhydrous solvents (e.g., THF) and catalysts (e.g., Pd/C) .
Final Coupling : Optimize stoichiometry and reaction time to achieve >85% yield, monitored via TLC or HPLC .
Critical Conditions :
Q. Which analytical techniques are most reliable for characterizing this compound, and how can spectral data discrepancies be resolved?
Methodological Answer:
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on vinyl proton coupling (δ 6.0–7.5 ppm) and trifluoromethyl singlet peaks (δ ~120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Resolving Discrepancies : Cross-validate with alternative methods (e.g., X-ray crystallography) or repeat under standardized conditions .
Q. How do the 3,5-bis(trifluoromethyl) groups influence the compound's stability and reactivity in aqueous vs. organic solvents?
Methodological Answer:
- Stability : The electron-withdrawing CF₃ groups enhance resistance to hydrolysis in acidic/basic aqueous media but may promote photodegradation under UV light. Stability assays (e.g., accelerated aging at 40°C/75% RH) are recommended .
- Reactivity : CF₃ groups reduce nucleophilic substitution susceptibility but facilitate electrophilic aromatic substitution at the aniline para-position. Solvent polarity (e.g., DMSO vs. hexane) modulates reaction rates .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound's interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to fungal cytochrome P450 or bacterial efflux pumps, guided by triazine-aniline pharmacophores .
- Kinetic Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., fluorometric CYP51 assays) and correlate with structural modifications (e.g., methylsulfanyl vs. allylsulfanyl analogs) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
Q. How can researchers resolve contradictory data regarding the compound's efficacy in antifungal vs. antibacterial assays?
Methodological Answer:
- Strain-Specific Testing : Screen against diverse fungal (e.g., Candida albicans) and bacterial (e.g., E. coli) strains to identify structure-activity trends .
- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess cell wall penetration differences between species .
- Metabolomic Profiling : Compare metabolite disruption patterns via LC-MS/MS to clarify mode-of-action variations .
Q. What strategies optimize the compound's environmental fate profile without compromising bioactivity?
Methodological Answer:
- Degradation Pathways : Conduct photolysis/hydrolysis studies (OECD 316/111) to identify persistent metabolites. Introduce biodegradable groups (e.g., ester linkages) while maintaining trifluoromethyl bioactivity .
- QSAR Modeling : Predict eco-toxicity (e.g., LC₅₀ for Daphnia magna) and iteratively refine substituents (e.g., replacing methylsulfanyl with hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
